molecular formula C45H77N13O11 B1417360 (Tyr69,Ala71.72,Lys74)-C3a (69-77) CAS No. 145702-79-0

(Tyr69,Ala71.72,Lys74)-C3a (69-77)

Cat. No. B1417360
M. Wt: 976.2 g/mol
InChI Key: BWGXPMUHXXJMQE-QWXVOAEUSA-N
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Description

“(Tyr69,Ala71,72,Lys74)-C3a (69-77)” appears to be a peptide with the sequence Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg1. However, more specific details about its function or role are not readily available in the sources I found.


Unfortunately, I was unable to retrieve information on the Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, and Future Directions for “(Tyr69,Ala71.72,Lys74)-C3a (69-77)”.


Scientific Research Applications

Amino Acid Effects on Calcium Carbonate Polymorphs

The study by Štajner et al. (2018) investigated the impact of different amino acids, including tyrosine (Tyr) and alanine (Ala), on the spontaneous precipitation of calcium carbonate polymorphs. These amino acids, as building units in macromolecules, play a role in biomineralization, suggesting a potential application in understanding and manipulating mineral formation processes in biological and synthetic systems (Štajner et al., 2018).

Conformation and Interaction Studies of C3a

Several studies have focused on the solution conformation of human C3a, a component of the immune system. Muto et al. (1985, 1987, 1989) conducted proton nuclear magnetic resonance studies to understand the conformation of C3a and its fragments, including segments like Tyr69. These insights are critical in biomedical research, particularly in understanding immune responses and designing therapeutic agents (Muto, Fukumoto, & Arata, 1985); (Muto, Fukumoto, & Arata, 1987); (Muto, Inagaki, & Arata, 1989).

Role of Tyrosine in Enzymatic Functions

The role of tyrosine in catalytic actions has been studied extensively. Muraki et al. (1993) explored how the substitution of tyrosine affects the enzymatic functions of human lysozyme, offering insights into enzyme design and function optimization (Muraki, Harata, & Jigami, 1993).

Peptide Design and Biological Activities

The design and analysis of peptides, including those with sequences similar to C3a, have implications in understanding biological activities and therapeutic applications. Hugli and Erickson (1977) synthesized peptides analogous to the C3a anaphylatoxin, providing a foundation for future research in immunology and pharmacology (Hugli & Erickson, 1977).

Structural Analysis of Protein and Peptide Interactions

Nielsen et al. (2002) investigated the structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9. This study provides insights into protein-DNA interactions, essential for understanding epigenetic modifications and their implications in gene regulation (Nielsen et al., 2002).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXPMUHXXJMQE-QWXVOAEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H77N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

976.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tyr69,Ala71.72,Lys74)-C3a (69-77)

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